molecular formula C32H29BO2 B2631206 10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416243-42-9

10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2631206
CAS No.: 1416243-42-9
M. Wt: 456.39
InChI Key: HHEGEOFHHIOQQH-UHFFFAOYSA-N
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Description

10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of an anthracene core, a biphenyl group, and a dioxaborolane moiety. It is known for its unique photophysical properties, making it a valuable compound in various scientific research applications, particularly in the fields of organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce hydroanthracenes .

Scientific Research Applications

10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence emission. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include interactions with light and energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of an anthracene core and a biphenyl group, which enhances its photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[10-(4-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-16-10-8-14-25(27)29(26-15-9-11-17-28(26)30)24-20-18-23(19-21-24)22-12-6-5-7-13-22/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEOFHHIOQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416243-42-9
Record name 2-(10-([1,1'-biphenyl]-4-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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